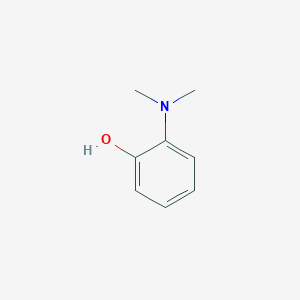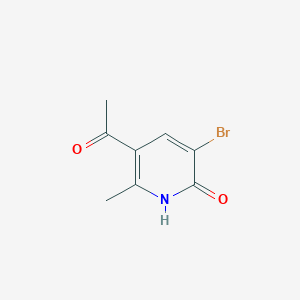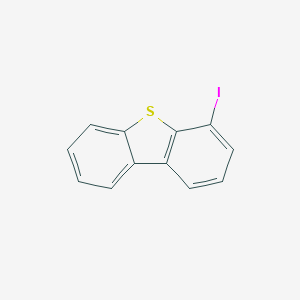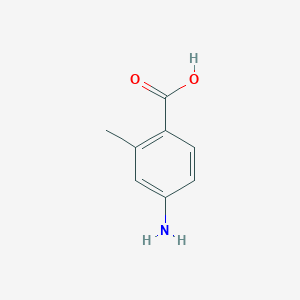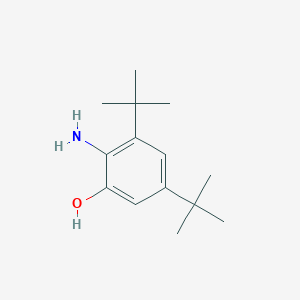
1-Propyl-1H-indol-2,3-dion
Übersicht
Beschreibung
1-Propyl-1H-indole-2,3-dione is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is also known by its IUPAC name 1-propyl-1H-indole-2,3-dione . The compound is typically stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of 1-Propyl-1H-indole-2,3-dione can be achieved by the action of 1-bromopropane alkyl on 1H-indole-2,3-dione in the presence of a catalytic quantity of tetra-n-butylammonium bromide .Molecular Structure Analysis
The 1H-indole-2,3-dione unit of the molecule is essentially planar, with a root mean square (r.m.s.) deviation of 0.0387 . This plane makes a dihedral angle of 72.19 with the plane of the propyl substituent .Chemical Reactions Analysis
A comparative study of the change in different properties of electronic and structural of the free 1H-indole-2,3-dione molecule and its complexes has been obtained . HOMA analysis was performed to investigate the effects of lithium sodium and potassium cations on the aromaticity of lithium sodium and potassium complexes of 1H-indole-2,3-dione .Physical And Chemical Properties Analysis
1-Propyl-1H-indole-2,3-dione is a solid or liquid at room temperature . It has a predicted boiling point of 319.3±25.0 °C and a predicted density of 1±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Isatine, einschließlich 1-Propyl-1H-indol-2,3-dion, sind vielseitige Substrate in der chemischen Synthese. Sie werden zur Herstellung einer Vielzahl von heterocyclischen Verbindungen wie Indolen und Chinolinen verwendet, die für die Entwicklung neuer Arzneimittel von entscheidender Bedeutung sind .
Pharmazeutischer Rohstoff
Diese Verbindungen dienen als wichtige Zwischenprodukte in der organischen Synthese und sind historisch mit der Farbstoffsynthese verbunden. Ihre Rolle hat sich jedoch erweitert und umfasst die Herstellung von Medikamenten aufgrund ihrer biologischen und pharmakologischen Eigenschaften .
Antituberkulose-Aktivität
Derivate von 1H-Indol-2,3-dion wurden auf ihre in-vitro-Antituberkulose-Aktivität gegen Mycobacterium tuberculosis und Mycobacterium bovis untersucht und zeigten ein Potenzial als Therapeutika zur Bekämpfung von Tuberkulose .
Krebsbehandlung
Indol-Derivate werden aufgrund ihrer biologisch aktiven Eigenschaften zunehmend zur Behandlung von Krebszellen eingesetzt. Sie zeigen vielversprechende Ergebnisse bei der Entwicklung von Behandlungen für verschiedene Krebsarten .
Behandlung von Infektionen durch Mikroorganismen
Neben der Krebsbehandlung werden diese Verbindungen auch auf ihre Wirksamkeit gegen Mikroben untersucht, was möglicherweise zu neuen Antibiotika oder antiviralen Medikamenten führt .
Behandlung von Erkrankungen
Die vielfältigen biologischen Eigenschaften von Indol-Derivaten machen sie zu Kandidaten für die Behandlung verschiedener Arten von Erkrankungen im menschlichen Körper, einschließlich neurologischer Erkrankungen .
Molekuldesign
Das Design neuer Moleküle unter Verwendung von Isoindolin-1,3-dion hat aufgrund seiner breiten Anwendungsmöglichkeiten in der wissenschaftlichen Forschung von 2015 bis 2023 Aufmerksamkeit erregt .
Safety and Hazards
The compound is classified under the GHS07 hazard class and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .
Wirkmechanismus
Target of Action
1-Propyl-1H-indole-2,3-dione, a derivative of indole, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules, suggesting its potential for high-affinity binding to various biological targets .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Pharmacokinetics
Indole derivatives are known to have broad-spectrum biological activities , suggesting they may have favorable ADME properties.
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that they may have significant molecular and cellular effects.
Eigenschaften
IUPAC Name |
1-propylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUNBCWMOHUMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364687 | |
| Record name | 1-propyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41042-12-0 | |
| Record name | 1-propyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the 1-propyl-1H-indole-2,3-dione molecule?
A1: The 1H-indole-2,3-dione unit of the molecule is essentially planar []. The propyl substituent is not coplanar with this unit, forming a dihedral angle of 72.19° with the 1H-indole-2,3-dione plane [].
Q2: How are the molecules of 1-propyl-1H-indole-2,3-dione arranged in its crystal structure?
A2: The crystal structure of 1-propyl-1H-indole-2,3-dione features chains that run along the b-axis. These chains are formed by C—H⋯O hydrogen bonds between adjacent molecules [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


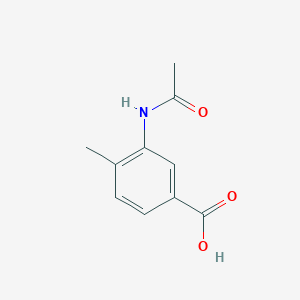
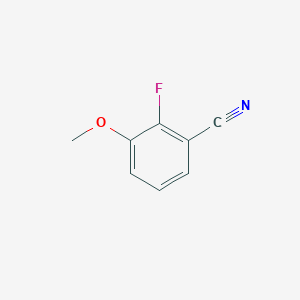



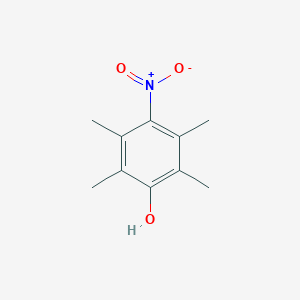
![1-[(2-Bromophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B184029.png)
